molecular formula C10H9NOS B1283006 (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime CAS No. 147396-07-4

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime

Cat. No.: B1283006
CAS No.: 147396-07-4
M. Wt: 191.25 g/mol
InChI Key: LYNWDHNMGAKITE-YRNVUSSQSA-N
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Description

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a synthetic oxime derivative featuring a benzo[b]thiophene core linked to an acetaldehyde oxime moiety. The benzo[b]thiophene scaffold is recognized for its bioisosteric resemblance to indole and other aromatic heterocycles, often conferring enhanced metabolic stability and binding affinity in medicinal chemistry applications . The oxime functional group (-CH=N-OH) contributes to hydrogen-bonding interactions, influencing both solubility and biological activity .

Properties

IUPAC Name

(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWDHNMGAKITE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257469
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147396-07-4
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147396-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the (Z)-isomer. The reaction can be represented as follows:

Benzo[b]thiophene-2-carbaldehyde+NH2OHHCl(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime+H2O+NaCl\text{Benzo[b]thiophene-2-carbaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} Benzo[b]thiophene-2-carbaldehyde+NH2​OH⋅HCl→(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime+H2​O+NaCl

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime under mild conditions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzo[b]thiophene moiety contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical and biological processes.

Comparison with Similar Compounds

Comparison with Anticancer Benzo[b]thiophene Acrylonitrile Derivatives

Structural and Pharmacological Parallels

Compounds such as (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) and its analogs (Table 1) share the benzo[b]thiophene core but replace the oxime group with acrylonitrile. These derivatives exhibit potent anticancer activity, with GI50 values ranging from <10 nM to >100 nM against 60 human cancer cell lines . Notably, the Z-isomer of these acrylonitriles shows superior activity compared to the E-isomer, highlighting the critical role of stereochemistry in target engagement.

Table 1: Anticancer Activity of Selected Benzo[b]thiophene Acrylonitrile Derivatives
Compound ID Substituents on Aryl Ring Configuration GI50 (nM)
31 3,4-Dimethoxy Z <10
32 3,4,5-Trimethoxy Z 10–50
33 3,4,5-Trimethoxy E >100

Key Findings :

  • The 3,4,5-trimethoxyphenyl substituent (Compound 32) enhances activity compared to 3,4-dimethoxy (Compound 31), likely due to improved hydrophobic interactions with tubulin or kinase targets .
  • These compounds evade P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in cancer therapy .

Comparison with Antifungal Oxime Derivatives

Structural Modifications and Activity

The oxime-containing compound (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime () shares functional group similarity but replaces the benzo[b]thiophene with a dichlorophenyl-imidazole system. This derivative, along with its benzo[b]thienyl methyl ether analogs, demonstrates broad-spectrum antifungal activity. For example, sertaconazole (8i), a clinically used antifungal agent, incorporates a chloro-substituted benzo[b]thiophene and imidazole moiety, achieving potent inhibition of fungal cytochrome P450 enzymes .

Table 2: Structural and Functional Comparison of Oxime Derivatives
Compound Core Structure Key Substituents Biological Activity
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime Benzo[b]thiophene + oxime - Hypothesized anticancer/antifungal
Sertaconazole (8i) Benzo[b]thiophene + imidazole 7-Chloro, 2,4-dichlorophenyl Antifungal (clinical use)
(Z)-1-(2,4-Dichlorophenyl)ethanone oxime Dichlorophenyl + oxime 2,4-Dichloro, imidazole Antifungal (in vitro)

Key Findings :

  • The 2,4-dichlorophenyl group in sertaconazole enhances lipophilicity and membrane penetration, critical for antifungal efficacy .

Crystallographic and Conformational Analysis of Tetrazole Analogs

Structural Insights from X-ray Diffraction

Crystal structures of (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole (I) and (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (II) () provide critical insights into the conformational preferences of benzo[b]thiophene-containing analogs:

Table 3: Crystallographic Data for Tetrazole Analogs
Parameter Compound I Compound II
Dihedral angle (benzothiophene vs. aryl ring) 23.91(8)°–24.99(8)° 84.47(3)°
Dihedral angle (benzothiophene vs. tetrazole) 88.81(13)°–88.92(13)° 60.94(6)°
Hydrogen-bonding pattern Chains along b-axis (tetrazole + methanol) Chains along a-axis (N–H···N)

Key Findings :

  • The planarity of the benzothiophene ring (r.m.s. deviation <0.0084 Å) facilitates π-π stacking in molecular crystals, influencing packing efficiency and solubility .

Biological Activity

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a benzo[b]thiophene moiety attached to an acetaldehyde oxime group. Its chemical structure can be represented as follows:

C10H9NO\text{C}_{10}\text{H}_{9}\text{N}O

This compound is known for its diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer properties.

Synthesis and Evaluation

A study focused on the synthesis and evaluation of various analogues of compounds related to benzo[b]thiophenes, including this compound, highlighted its ability to enhance BMP-2 expression. The synthesized compounds exhibited varying degrees of activity in promoting bone formation, with some showing upregulation rates of BMP-2 expression as high as 39.8% at a concentration of 4 µM .

Anticancer Activity

Research has indicated that compounds with similar structures to this compound may possess anticancer properties. For example, studies on related benzo[b]thiophene derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, experiments conducted on transformed T-cells revealed that compounds with electron-rich heterocycles at the C3 position exhibited sub-micromolar potency and selective cytotoxicity against T-cells .

In Vivo Models

In vivo studies using ovariectomized rat models indicated that certain benzo[b]thiophene derivatives significantly improved bone histology and reduced bone defects. The findings suggest that this compound may have similar osteogenic effects .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are multifaceted:

Summary of Findings

Activity Description Reference
BMP-2 Expression EnhancementUpregulation rates up to 39.8% at 4 µM concentration
Anticancer PotentialInduces apoptosis in T-cells; cytotoxic effects noted
Osteogenic EffectsImproved bone histology in ovariectomized rats

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